molecular formula C20H21ClN4O4S2 B2518452 methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 338794-32-4

methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2518452
CAS No.: 338794-32-4
M. Wt: 480.98
InChI Key: YYBRYTJTIFTZGN-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based sulfonamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methyl group, a phenethyl chain bearing a 4-chlorophenylsulfonamide moiety, and a methyl ester-linked sulfanylacetate side chain. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, attributed to the triazole and sulfonamide functionalities . The 4-chlorophenylsulfonamide group enhances bioactivity by mimicking endogenous substrates, while the sulfanylacetate ester improves solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[[5-[1-[(4-chlorophenyl)sulfonylamino]-2-phenylethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S2/c1-25-19(22-23-20(25)30-13-18(26)29-2)17(12-14-6-4-3-5-7-14)24-31(27,28)16-10-8-15(21)9-11-16/h3-11,17,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRYTJTIFTZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole ring, sulfonamide/amide groups, and ester/ether linkages. Key examples include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key Reference
Methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate 4-Chlorophenylsulfonamide, phenethyl, methyl ester ~500 (estimated) Potential anticancer/antimicrobial (inferred)
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) 4-Fluorobenzoyl, phenyl, ethyl ester 430.5 Antibacterial (inferred from fluorobenzoyl group)
2-[5-({2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide (5405-45-8) 3-Chloro-4-fluorophenyl, methylphenyl, acetamide ~463 (calculated) Anticancer (structural similarity to kinase inhibitors)
Methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (689751-99-3) Morpholinosulfonylbenzoyl, methyl ester ~478 (calculated) Enhanced solubility due to morpholine group

Key Observations :

  • Bioactivity: The 4-chlorophenylsulfonamide group in the target compound may confer stronger antimicrobial activity compared to fluorobenzoyl (CAS 338962-50-8) or morpholinosulfonyl (689751-99-3) derivatives, as chlorinated aryl groups enhance target binding in sulfonamide-based drugs .
  • Solubility and Metabolism: Ethyl/methyl ester linkages (e.g., CAS 338962-50-8 vs. the target compound) influence metabolic stability. Ethyl esters generally exhibit slower hydrolysis, prolonging half-life . Morpholinosulfonyl derivatives (689751-99-3) show improved aqueous solubility due to the polar morpholine ring .
  • Synthetic Accessibility : The target compound’s phenethyl-sulfonamide side chain requires multi-step synthesis, whereas simpler analogues like 5405-45-8 are synthesized via single-step nucleophilic substitution (yields ~68–75%) .
Physicochemical Properties
  • Hydrogen Bonding: The sulfanylacetate group provides two hydrogen-bond acceptors (ester carbonyl and sulfur), critical for target interactions, while morpholinosulfonyl derivatives offer additional acceptors (oxygen and nitrogen), enhancing solubility .

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